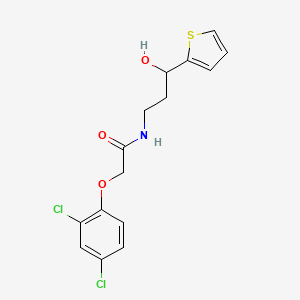
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide is a useful research compound. Its molecular formula is C15H15Cl2NO3S and its molecular weight is 360.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Herbicide Toxicity and Environmental Fate
Research on 2,4-D, a component structurally related to the compound , focuses on its widespread use as a herbicide and the environmental impact, including toxicity to non-target species and potential for water and soil contamination. Studies emphasize the need for monitoring its environmental fate and developing strategies for mitigation and remediation in affected ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Toxicity and Human Health
Exposure and Toxicity
Concerns regarding human exposure to chlorophenoxy herbicides like 2,4-D involve occupational risks, neurotoxicity, and potential carcinogenic effects. Research efforts focus on understanding the mechanisms of toxicity, including gene expression changes and the impact on human health, suggesting a need for strict regulatory controls and further studies on low-level, chronic exposures (Bradberry, Watt, Proudfoot, & Vale, 2000).
Molecular Research and Drug Development
Carcinogenicity Studies on Thiophene Derivatives
The investigation into thiophene analogues of known carcinogens provides insights into their potential carcinogenicity and the importance of structural analysis in drug development. This research could guide the design of safer chemicals and pharmaceuticals by identifying structural features associated with adverse health effects (Ashby, Styles, Anderson, & Paton, 1978).
Water Treatment and Pollution Control
Advanced Oxidation Processes (AOPs) for Degradation
Studies on the degradation of acetaminophen, a compound with some structural similarities to the target molecule, emphasize the effectiveness of AOPs in removing pharmaceutical contaminants from water. This research highlights the potential for applying similar techniques to degrade and remove complex organic contaminants, including those related to the target compound, from environmental matrices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c16-10-3-4-13(11(17)8-10)21-9-15(20)18-6-5-12(19)14-2-1-7-22-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTBWZEIJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
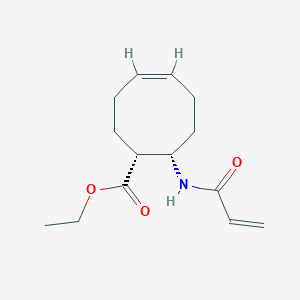

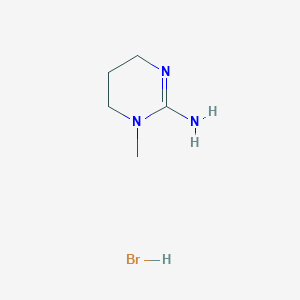


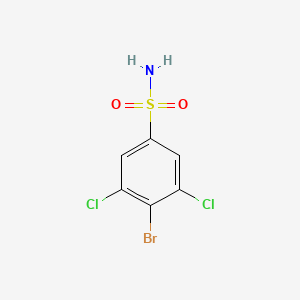
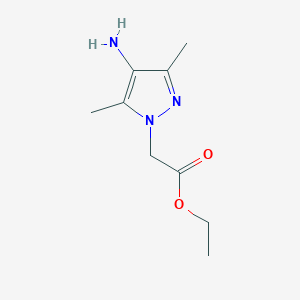


![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)
